6-Mercaptonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

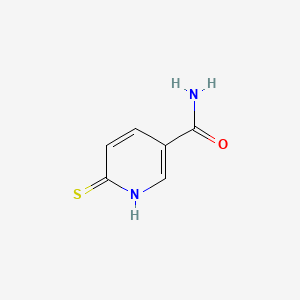

6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.

Chemical Reactions Analysis

Oxidation to Disulfide Bonds

The thiol group in 6-MNA undergoes oxidation under mild conditions to form disulfide bonds. This reaction is pH-independent due to the compound’s tautomeric thiol/thione groups, which allow disulfide formation even in the absence of thiolate anions .

Mechanism :

2This compoundH2O2,pH7Disulfandiyldinicotinamide+2H2O

Key Findings :

-

Applications : Used to synthesize disulfide-linked polymers like chitosan-6-mercaptonicotinamide for mucoadhesive drug delivery systems .

-

Stability : Disulfide bonds enhance polymer stability in physiological environments .

Thiol-Disulfide Exchange Reactions

6-MNA participates in dynamic thiol-disulfide exchange, enabling reversible conjugation with other thiolated compounds.

Example : Conjugation with thiolated chitosan:

-

Step 1 : Thiolation of chitosan with thioglycolic acid.

-

Step 2 : Activation with disulfandiyldinicotinic acid (oxidized 6-MNA dimer) .

Impact :

-

Mucoadhesion : Chitosan-6-MNA exhibits 69-fold stronger mucoadhesion than unmodified chitosan .

-

pH Independence : Reactivity persists across acidic and alkaline conditions .

Nucleophilic Substitution

The thiol group acts as a nucleophile, enabling reactions with electrophilic agents (e.g., alkyl halides, carbonyl compounds).

Reaction Table :

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodoacetamide | S-Alkylated 6-MNA | pH 7–8, room temperature | 85% | |

| Maleimide derivatives | Thioether adducts | Aqueous buffer, 25°C | 92% |

Applications :

Radical Scavenging

6-MNA demonstrates antioxidant activity by neutralizing free radicals via hydrogen atom transfer.

Key Data :

Complexation with Metal Ions

The thiol and pyridine groups enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺).

Observations :

-

Stoichiometry : 1:1 (6-MNA:metal ion) complexes dominate at neutral pH .

-

Applications : Potential use in chelation therapy and catalytic systems.

Polymer Modification

6-MNA is grafted onto chitosan to enhance its physicochemical properties:

| Property | Unmodified Chitosan | Chitosan-6-MNA |

|---|---|---|

| Mucoadhesion | Low | 69-fold increase |

| Water Uptake | High | 75% reduction |

| Drug Release Profile | Rapid | Sustained (>6 hours) |

Biochemical Interactions

6-MNA modulates biological pathways by:

Scientific Research Applications

Drug Delivery Systems

Oral Drug Delivery

6-MNA has been extensively studied for its role in enhancing the oral bioavailability of drugs. Research indicates that when incorporated into drug delivery systems, 6-MNA significantly improves the absorption of peptides and other therapeutic agents. For instance, a study demonstrated that an oral delivery system utilizing 6-MNA resulted in a 421-fold increase in plasma concentration area under the curve (AUC) for a peptide drug compared to its solution form . This enhancement is attributed to the ability of 6-MNA to modify the permeability of intestinal membranes, facilitating better drug absorption.

Nanoparticle Formulations

The use of chitosan nanoparticles activated with 6-MNA has shown promise in improving the delivery of peptide drugs. These formulations exhibited improved mucoadhesive properties and cellular uptake, leading to enhanced transport across biological barriers . The encapsulation of insulin within these nanoparticles resulted in a 4.4-fold increase in insulin transport through buccal cell monolayers compared to unmodified chitosan .

Mucoadhesive Properties

Thiolated Polymers

6-MNA is often used to thiolate polymers such as chitosan and hyaluronic acid, enhancing their mucoadhesive characteristics. Studies have shown that thiolated hyaluronic acid preactivated with 6-MNA demonstrated a fourfold improvement in adhesion time compared to non-thiolated counterparts . This property is crucial for developing effective drug delivery systems that require prolonged contact with mucosal surfaces.

Case Studies and Research Findings

Mechanism of Action

6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

- 2-Mercaptonicotinamide

- 6-Mercaptoisonicotinamide

- Thiolated Hyaluronic Acid

Uniqueness

6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .

Biological Activity

6-Mercaptonicotinamide (6-MNA) is a compound of significant interest in the fields of pharmacology and drug delivery due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms, applications, and findings from various studies.

Chemical Structure and Properties

This compound is a thiol derivative of nicotinamide, characterized by the presence of a mercapto group. Its chemical formula is C6H6N2OS, and it has been identified for its potential applications in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents.

1. Mucoadhesion Enhancement:

One of the primary biological activities of 6-MNA is its ability to enhance mucoadhesion. Studies have shown that thiolated polymers, including those modified with 6-MNA, exhibit improved adhesion to mucosal surfaces. This property is crucial for sustained drug release and absorption in mucosal tissues, such as the gastrointestinal tract .

2. Drug Delivery Applications:

6-MNA has been utilized to modify drug delivery systems, particularly liposomes and nanoparticles. For instance, liposomes coated with 6-MNA demonstrated enhanced permeation through intestinal mucus layers, significantly improving the oral bioavailability of encapsulated drugs like salmon calcitonin .

Case Studies

1. Oral Bioavailability Studies:

Research indicates that formulations incorporating 6-MNA can significantly improve the oral absorption of poorly soluble drugs. In one study, matrix tablets containing 6-MNA were evaluated using rat intestinal mucosa, showing increased uptake compared to unmodified controls .

2. Nanoparticle Formulation:

A study focused on chitosan-6-mercaptonicotinic acid nanoparticles highlighted their potential for oral peptide drug delivery. The nanoparticles demonstrated enhanced stability and bioavailability due to the mucoadhesive properties imparted by 6-MNA .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

7151-89-5 |

|---|---|

Molecular Formula |

C6H6N2OS |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10) |

InChI Key |

PWSJCBQLHHENIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)NC=C1C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.